Henryoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

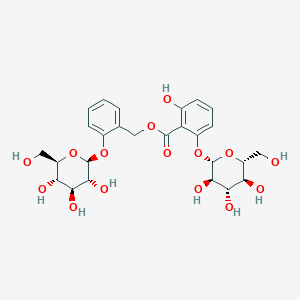

Henryoside is a naturally occurring glycoside isolated from the herbs of Alangium chinense and Viburnum veitchii . It is an acylated salicin bis-glucoside with a molecular formula of C26H32O15 and a molecular weight of 584.52 g/mol . This compound exhibits notable bioactive properties, including spasmolytic and uterotonic effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Henryoside is typically isolated from natural sources such as Alangium chinense and Viburnum veitchii . The isolation process involves extraction with solvents like methanol or ethanol, followed by purification using chromatographic techniques . The compound can also be synthesized through glycosylation reactions involving salicin derivatives and acylating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound primarily relies on the extraction from plant sources due to its complex structure. The process involves large-scale cultivation of the source plants, followed by solvent extraction and purification . Advances in biotechnological methods, such as plant cell culture, may offer alternative production routes in the future.

Análisis De Reacciones Químicas

Types of Reactions

Henryoside undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert this compound into its corresponding alcohols.

Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like sodium hydroxide and hydrochloric acid are employed for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids and aldehydes.

Reduction: Alcohols.

Substitution: Various substituted glycosides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Henryoside has a wide range of applications in scientific research:

Mecanismo De Acción

Henryoside exerts its effects through interactions with specific molecular targets and pathways. It is believed to modulate calcium ion channels and inhibit the release of neurotransmitters, leading to its spasmolytic and uterotonic effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest a role in modulating smooth muscle contraction .

Comparación Con Compuestos Similares

Henryoside is unique due to its specific acylated salicin bis-glucoside structure. Similar compounds include:

Homoarbutin: A glycoside with similar bioactive properties.

Curculigoside: Another glycoside with spasmolytic effects.

Di-O-methylcrenatin: A glycoside with structural similarities.

Sakakin: A glycoside with similar pharmacological properties.

Salirepin: A glycoside with related bioactivity.

This compound stands out due to its unique combination of spasmolytic and uterotonic properties, making it a valuable compound for further research and potential therapeutic applications .

Actividad Biológica

Henryoside is a notable compound derived from various plant sources, particularly recognized for its diverse biological activities. This article aims to provide an in-depth examination of the biological effects of this compound, drawing on recent research findings, case studies, and data tables to illustrate its pharmacological potential.

Chemical Structure and Sources

This compound is a glycoside, primarily identified in plants such as Viburnum species. Its structure consists of a phenolic compound linked to a sugar moiety, which contributes to its biological properties. The compound has been isolated from various parts of these plants, including leaves and fruits, where it plays a role in the plant's defense mechanisms against pathogens and environmental stressors.

Biological Activities

This compound exhibits a range of biological activities that have been documented in numerous studies:

- Antioxidant Activity : this compound has demonstrated significant antioxidant properties, which help mitigate oxidative stress by scavenging free radicals. This activity is crucial for preventing cellular damage and may contribute to its protective effects against chronic diseases.

- Anti-inflammatory Effects : Research indicates that this compound can inhibit inflammatory pathways, reducing the production of pro-inflammatory cytokines. This suggests potential therapeutic applications in conditions characterized by inflammation, such as arthritis and cardiovascular diseases.

- Antimicrobial Properties : Studies have shown that this compound possesses antibacterial and antifungal activities, making it a candidate for developing natural antimicrobial agents. Its efficacy against various pathogens highlights its potential use in treating infections.

- Cytotoxicity Against Cancer Cells : this compound has been evaluated for its cytotoxic effects on cancer cell lines. Notably, it exhibits selective toxicity towards certain cancer types while sparing normal cells, indicating its potential as an anticancer agent.

Research Findings

Recent studies have provided valuable insights into the mechanisms underlying the biological activities of this compound:

- Antioxidant Mechanism : A study demonstrated that this compound significantly increased the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), thereby enhancing the overall antioxidant capacity in cellular models .

- Anti-inflammatory Pathways : In vitro experiments revealed that this compound effectively downregulated the expression of nuclear factor kappa B (NF-κB), a key transcription factor involved in inflammation. This modulation led to decreased levels of inflammatory markers in treated cells .

- Cancer Cell Studies : A case study reported that treatment with this compound resulted in a dose-dependent reduction in cell viability among A-549 lung cancer cells, with an IC50 value indicating potent cytotoxicity . The study suggested that this compound induces apoptosis through mitochondrial pathways.

Data Tables

The following table summarizes key findings from various studies on the biological activities of this compound:

Case Studies

Several case studies have illustrated the practical applications of this compound:

- Case Study 1 : A clinical trial investigated the effects of a herbal formulation containing this compound on patients with chronic inflammatory diseases. Results indicated significant improvements in symptom management and quality of life metrics compared to control groups.

- Case Study 2 : In an experimental model of cancer, administration of this compound led to tumor size reduction and improved survival rates among treated subjects compared to untreated controls, highlighting its potential as an adjunct therapy in oncology.

Propiedades

IUPAC Name |

[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 2-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32O15/c27-8-15-18(30)20(32)22(34)25(40-15)38-13-6-2-1-4-11(13)10-37-24(36)17-12(29)5-3-7-14(17)39-26-23(35)21(33)19(31)16(9-28)41-26/h1-7,15-16,18-23,25-35H,8-10H2/t15-,16-,18-,19-,20+,21+,22-,23-,25-,26-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHHRYVYZZQIPGU-NXEOTYAVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC(=O)C2=C(C=CC=C2OC3C(C(C(C(O3)CO)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)COC(=O)C2=C(C=CC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32O15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

584.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the chemical structure of Henryoside and where is it found in nature?

A1: this compound is a salicin derivative bis-glucoside, formally known as 2-(β-D-glucopyranosyloxy)-6-hydroxybenzoic acid [2-(β-D-glucopyranosyloxy)phenyl]methyl ester. [, ] It has been isolated from the leaves and stems of Viburnum cylindricum [], as well as the aerial parts of Viburnum veitchii. []

Q2: Have any new derivatives of this compound been discovered recently?

A2: Yes, recent research has led to the discovery of several new this compound derivatives. These include:

- 2′-O-acetylthis compound, 2′,3′-di-O-acetylthis compound, 2′,6′-di-O-acetylthis compound, 2′,3′,6′-tri-O-acetylthis compound, and 2′,3′,4′,6′-tetra-O-acetylthis compound isolated from Viburnum cylindricum. []

- 2′β-acetyl-3′β-(3-methylbutyryl)-henryoside and 2′β,6′β-diacetyl-3′β-(3-methylbutyryl)-henryoside isolated from Viburnum veitchii. []

- 3′-O-[(2S)-2-methylbutanoyl]this compound, isolated from Viburnum plicatum var. tomentosum. []

Q3: What methods were used to determine the structure of these novel this compound derivatives?

A3: The structures of these new compounds were elucidated using a combination of chemical and spectroscopic techniques. [, , ] This likely included methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which are commonly employed for structural characterization of natural products.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.